
N-(4-Nitrophenyl)acetamide
Overview
Description
N-(4-Nitrophenyl)acetamide, also known as 4’-nitroacetanilide, is a nitro derivative of acetanilide. This compound is characterized by the presence of a nitro group (-NO2) attached to the para position of the phenyl ring, which is further connected to an acetamide group (-NHCOCH3). The molecular formula of this compound is C8H8N2O3, and it has a molecular weight of 180.16 g/mol .
Preparation Methods
Conventional Acetylation Methods
Acetic Anhydride-Mediated Synthesis
The most widely used method involves reacting 4-nitroaniline with acetic anhydride in the presence of a base. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of acetic anhydride.
Typical Procedure :
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Reagents : 4-Nitroaniline (1.0 equiv), acetic anhydride (1.2–2.0 equiv), pyridine or sodium carbonate (1.5 equiv).
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Conditions : Reflux in toluene or aqueous sodium carbonate at 80–100°C for 2–4 hours.
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Workup : The mixture is cooled, filtered, and recrystallized from ethanol or methanol.
Key Data :
Base | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
---|---|---|---|---|
Pyridine | Toluene | 80 | 85 | 98.5 |
Sodium carbonate | Water | 100 | 78 | 97.2 |
Triethylamine | Dichloromethane | 25 | 92 | 99.1 |
The use of pyridine in toluene achieves higher yields due to its dual role as a base and azeotropic agent, removing water and driving the reaction forward .
Acetyl Chloride-Based Synthesis
Acetyl chloride offers a faster reaction but requires stringent temperature control to avoid side reactions such as hydrolysis.
Procedure :
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Reagents : 4-Nitroaniline (1.0 equiv), acetyl chloride (1.1–1.5 equiv), aqueous NaOH (1.5 equiv).
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Conditions : Dropwise addition at 0–5°C in dichloromethane, followed by stirring at room temperature for 1 hour.
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Workup : The organic layer is separated, dried over Na₂SO₄, and concentrated.
Performance Metrics :
Acetyl Chloride (equiv) | Solvent | Yield (%) | Purity (HPLC) |
---|---|---|---|
1.1 | DCM | 88 | 98.7 |
1.5 | Ethyl acetate | 82 | 96.4 |
Excess acetyl chloride (>1.2 equiv) risks forming diacetylated byproducts, necessitating precise stoichiometry .
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts yield and purity:
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Polar aprotic solvents (e.g., DMF) increase reaction rates but complicate purification.
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Aqueous bases (e.g., Na₂CO₃) simplify workup but may reduce yields due to partial hydrolysis.
Comparative Study :
Solvent | Base | Reaction Time (h) | Yield (%) |
---|---|---|---|
Toluene | Pyridine | 3 | 85 |
Water | Na₂CO₃ | 4 | 78 |
DCM | Triethylamine | 1 | 92 |
Dichloromethane (DCM) with triethylamine achieves the shortest reaction time and highest yield .
Temperature and Stoichiometry
Elevated temperatures (>100°C) accelerate the reaction but risk decomposition. A molar ratio of 1.2:1 (acetic anhydride:4-nitroaniline) balances efficiency and cost.
Industrial-Scale Synthesis
Continuous Flow Reactors
Adopting flow chemistry improves scalability and reproducibility:
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Parameters : Residence time 10–15 minutes, temperature 90°C.
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Output : 95% yield with >99% purity, achieving a production rate of 50 kg/day .
Waste Management
Industrial processes emphasize solvent recovery:
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Toluene is recycled via distillation, reducing costs by 40%.
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Acetic acid byproducts are neutralized with NaOH for safe disposal.
Purification Techniques
Recrystallization
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Optimal Solvent : Ethanol/water (3:1 v/v) yields crystals with 99.5% purity.
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Alternative : Methyl tert-butyl ether/methanol (5:1) for impurities <0.5% .
Chromatography
Column chromatography (silica gel, hexane/ethyl acetate) resolves diacetylated impurities but is cost-prohibitive for large-scale applications.
Comparative Analysis of Methods
Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
---|---|---|---|---|
Acetic Anhydride/Na₂CO₃ | 78 | 97.2 | High | 120 |
Acetyl Chloride/DCM | 92 | 99.1 | Moderate | 150 |
Continuous Flow | 95 | 99.5 | High | 100 |
Continuous flow synthesis emerges as the most efficient for industrial use, balancing yield, purity, and cost .
Recent Advances
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction time to 15 minutes with 89% yield, though scalability remains challenging.
Enzymatic Acetylation
Pilot studies using lipase enzymes (e.g., Candida antarctica) achieve 80% yield under mild conditions (pH 7, 30°C), offering a green chemistry alternative.
Chemical Reactions Analysis
Types of Reactions: N-(4-Nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.
Major Products:
Reduction: 4-Aminoacetanilide.
Substitution: Various substituted acetanilides depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(4-Nitrophenyl)acetamide serves as an important intermediate in organic synthesis. It is utilized in the production of various complex organic molecules due to its reactive nitrophenyl group, which can undergo reduction to form amines or participate in nucleophilic substitution reactions.
Key Reactions :
- Reduction : The nitro group can be converted into an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
- Nucleophilic Substitution : The acetamide group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Reaction Type | Conditions | Products Formed |
---|---|---|
Reduction | Hydrogen gas with Pd catalyst | p-Aminophenylacetamide |
Nucleophilic Substitution | Various nucleophiles (e.g., sodium azide) | Azido or thiocyanato derivatives |
Biological Applications
This compound has been investigated for its potential biological activities, particularly in pharmacology.
- Antibacterial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties against various pathogens, including Klebsiella pneumoniae. The presence of the nitro group enhances this activity compared to non-nitro counterparts.
- Cytotoxicity : Research indicates that while the compound demonstrates low cytotoxic effects on human epithelial cells, further studies are warranted to assess its long-term safety and efficacy in vivo.
Medicinal Chemistry
The compound is explored for its potential therapeutic applications:
- Anti-inflammatory Properties : this compound has been noted for its ability to inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
- Anticancer Agents : Recent studies have synthesized new compounds incorporating the nitrophenyl moiety, demonstrating promising anticancer activities through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 1: Antibacterial Efficacy
A study by Jetti et al. (2020) evaluated various acetamide derivatives against K. pneumoniae. The results indicated that compounds with chloro substitutions alongside the nitrophenyl group exhibited enhanced antibacterial activity compared to their non-chloro analogs.
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment involving human epithelial cells, this compound was found to have minimal cytotoxic effects at therapeutic concentrations. This study highlights the compound's potential as a safe therapeutic agent but emphasizes the need for further investigation into its long-term effects.
Mechanism of Action
The mechanism of action of N-(4-Nitrophenyl)acetamide involves its ability to undergo various chemical transformations. The nitro group can be reduced to form an amino group, which can then participate in further chemical reactions. The compound’s effects are primarily due to its reactivity and ability to form derivatives that interact with biological targets and pathways .
Comparison with Similar Compounds
- 2-Nitroacetanilide
- 3-Nitroacetanilide
- 4-Nitroacetanilide
Comparison: N-(4-Nitrophenyl)acetamide is unique due to the position of the nitro group on the para position of the phenyl ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 2-nitroacetanilide and 3-nitroacetanilide, the para-substituted compound exhibits different chemical behavior and applications .
Biological Activity
N-(4-Nitrophenyl)acetamide, also known as nitroacetanilide, is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicine, supported by various studies and data.
- Molecular Formula : CHNO
- Molar Mass : 180.16 g/mol .
This compound exhibits several mechanisms of biological activity:
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Antibacterial Activity :
- Studies have shown that derivatives of this compound possess significant antibacterial properties against pathogens such as Klebsiella pneumoniae. The compound acts on penicillin-binding proteins, leading to cell lysis and bacterial death .
- Minimum inhibitory concentration (MIC) tests indicate that modifications in the compound's structure can enhance its antibacterial efficacy .
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Cytotoxicity and Genotoxicity :
- Research indicates that this compound and its derivatives have favorable cytotoxicity profiles, suggesting low toxicity in vitro. However, further studies are required to fully understand their genotoxic potential .
- The compound has been evaluated for its ability to induce DNA damage, with findings suggesting that certain concentrations may lead to significant genotoxic effects .
- Pharmacokinetic Properties :
Table 1: Summary of Biological Activities
Recent Research Developments
Recent studies have focused on synthesizing various derivatives of this compound to enhance its biological activity. For example, the introduction of a chloro group in related compounds has shown improved antibacterial effects by stabilizing the molecule within target enzymes .
Case Study: Antimicrobial Efficacy
A study published in 2020 explored the antibacterial efficacy of a chloro-substituted derivative of this compound against Klebsiella pneumoniae. The results indicated that this derivative exhibited lower MIC values compared to its parent compound, highlighting the importance of structural modifications in enhancing therapeutic potential .
Q & A
Basic Research Questions
Q. How can researchers determine the purity of N-(4-Nitrophenyl)acetamide during synthesis?
Purity can be assessed via melting point analysis (153–154°C, a sharp range indicates high purity) and spectroscopic techniques. For instance, UV-Vis spectroscopy (λmax ~300–320 nm in ethanol) and FTIR (amide C=O stretch at ~1650–1680 cm⁻¹, nitro group peaks at ~1520 and ~1340 cm⁻¹) are standard methods . High-performance liquid chromatography (HPLC) with reverse-phase columns and acetonitrile/water mobile phases can further quantify impurities .
Q. What is the conventional synthetic route for this compound?
The compound is typically synthesized by acetylating 4-nitroaniline with acetic anhydride under reflux. The reaction mixture is then quenched in ice, filtered, and recrystallized from ethanol or aqueous solutions to yield pure crystals. Reaction optimization (e.g., temperature, stoichiometry) is critical to avoid byproducts like diacetylated derivatives .
Q. How does the nitro group influence the compound’s reactivity?
The nitro group is strongly electron-withdrawing, directing electrophilic substitution to the meta position in aromatic reactions. It also enables reduction to an amine group (e.g., using Sn/HCl) for derivatization, a key step in synthesizing bioactive analogs .
Advanced Research Questions
Q. What advanced methods can resolve contradictions in reported reaction yields for this compound derivatives?
Discrepancies in yields often arise from subtle differences in reaction conditions (e.g., solvent polarity, catalyst loading). Researchers should replicate experiments with controlled variables and employ kinetic studies (e.g., in situ NMR or HPLC monitoring). Statistical tools like Design of Experiments (DoE) can identify critical parameters .
Q. How can X-ray crystallography elucidate the structural features of this compound?
Single-crystal X-ray diffraction reveals bond lengths (e.g., C–N bonds in the acetamide group: ~1.33–1.35 Å) and torsion angles (e.g., nitro group twist relative to the benzene ring: ~15–20°). Intermolecular interactions, such as hydrogen bonding (C=O⋯H–N) and π-π stacking (3.5–4.0 Å distance), stabilize the crystal lattice .
Q. What strategies optimize the synthesis of this compound derivatives for biological screening?
Microwave-assisted synthesis reduces reaction times (e.g., from hours to minutes) and improves yields. For example, coupling with heterocycles (e.g., imidazoles) via Ullmann or Buchwald-Hartwig reactions requires Pd catalysts and ligand optimization. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures high purity .
Q. How do solvent effects impact the compound’s physicochemical properties?
Solvent polarity affects solubility (e.g., low in water, high in DMSO) and stability. UV-Vis spectra in aprotic solvents (e.g., CCl₄) show redshifted λmax due to reduced hydrogen bonding. Dielectric constant measurements (via microwave spectroscopy) correlate with dipole moment changes in different solvents .
Q. What methodologies assess the antioxidant potential of this compound derivatives?
In vitro assays like DPPH radical scavenging (IC50 values) and ferric reducing antioxidant power (FRAP) are standard. Advanced studies use electron paramagnetic resonance (EPR) to detect radical intermediates. Molecular docking against targets like cyclooxygenase-2 (COX-2) predicts binding affinities .
Q. Troubleshooting Data Contradictions
Q. Why do crystallographic data for this compound derivatives vary across studies?
Polymorphism and crystallization conditions (e.g., solvent, temperature) alter unit cell parameters. For example, monoclinic vs. orthorhombic systems arise from differing hydrogen-bond networks. Researchers should report crystallization protocols in detail and validate structures via Hirshfeld surface analysis .
Q. How can conflicting bioactivity results for analogs be reconciled?
Variations in cell lines (e.g., HEK-293 vs. HeLa) or assay protocols (e.g., MTT vs. resazurin) affect IC50 values. Standardizing assays with positive controls (e.g., chloramphenicol for antibacterial studies) and dose-response curves minimizes discrepancies .
Q. Methodological Recommendations
- Synthesis: Optimize acetylation with catalytic acids (e.g., H₂SO₄) to reduce side reactions .
- Characterization: Combine SC-XRD with DFT calculations (e.g., Gaussian09) to validate electronic structures .
- Bioactivity Screening: Use high-throughput screening (HTS) platforms for rapid evaluation of derivatives .
Properties
IUPAC Name |
N-(4-nitrophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-6(11)9-7-2-4-8(5-3-7)10(12)13/h2-5H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRLPDFELNCFHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059290 | |
Record name | Acetamide, N-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104-04-1 | |
Record name | N-(4-Nitrophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Nitroacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Nitroacetanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1315 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(4-nitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-nitroacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-NITROACETANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH3B066365 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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